

A Comprehensive Technical Guide to Periodic Acid: Formula, Structure, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Periodic acid*

Cat. No.: *B084380*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periodic acid is a higher oxoacid of iodine where iodine exists in its highest oxidation state of +7.^{[1][2]} It is a potent oxidizing agent with significant applications in organic chemistry, biochemistry, and histology. This technical guide provides an in-depth overview of the chemical formula, structure, properties, and key applications of **periodic acid**, with a focus on its two primary forms: **orthoperiodic acid** and **metaperiodic acid**.^[1]

Chemical Formula and Forms

Periodic acid primarily exists in two forms, which are in equilibrium in aqueous solution.^[3]

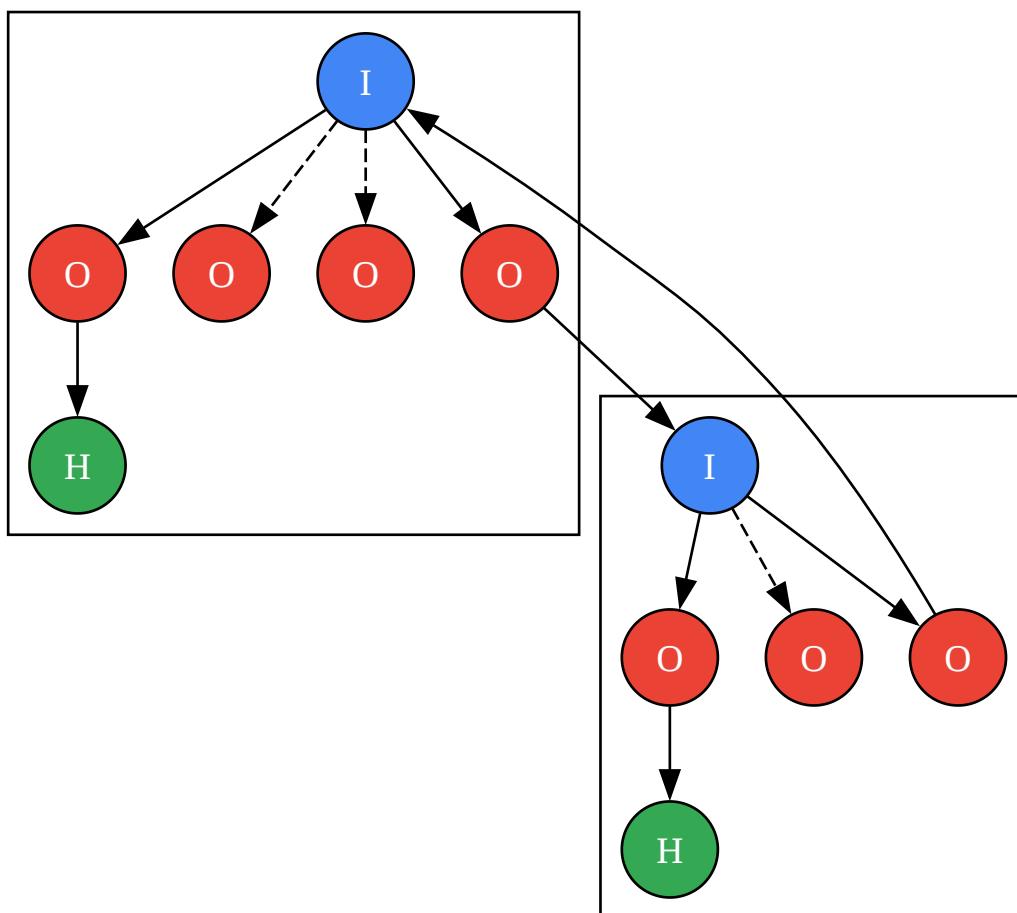
- **Orthoperiodic Acid:** Has the chemical formula H_5IO_6 .^[1] It is the hydrated form and is the predominant species in aqueous solutions.^[4]
- **Metaperiodic Acid:** Has the chemical formula HIO_4 .^[1] It can be obtained by the dehydration of orthoperiodic acid.^[3]

The naming convention "per-iodic" acid is derived from "iodine" and indicates a higher oxidation state than iodic acid, not to be confused with "periodic" as in the periodic table.^[5]

Molecular Structure

The structures of orthoperiodic and metaperiodic acid have been elucidated through various analytical techniques, including X-ray and neutron diffraction.

2.1. Orthoperiodic Acid (H_5IO_6)


Orthoperiodic acid forms monoclinic crystals.^[3] The central iodine atom is octahedrally coordinated to six hydroxyl groups (-OH), forming a slightly deformed IO_6 octahedron.^{[1][3]} These octahedra are interlinked through hydrogen bonding.^[3] Five of the I-O bond distances are in the range of 1.87–1.91 Å, with one shorter I-O bond of 1.78 Å.^[1]

```
// Central Iodine I [label="I", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];  
  
// Oxygen atoms O1 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,0.5!"]; O2  
[label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,0.5!"]; O3 [label="O",  
fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-0.8,-1.2!"]; O4 [label="O", fillcolor="#EA4335",  
fontcolor="#FFFFFF", pos="0.8,-1.2!"]; O5 [label="O", fillcolor="#EA4335",  
fontcolor="#FFFFFF", pos="0,1.5!"]; O6 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF",  
pos="0,-0.5!"];  
  
// Hydrogen atoms H1 [label="H", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.2,0.8!"];  
H2 [label="H", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2.2,0.8!"]; H3 [label="H",  
fillcolor="#34A853", fontcolor="#FFFFFF", pos="-1.2,-1.8!"]; H4 [label="H", fillcolor="#34A853",  
fontcolor="#FFFFFF", pos="1.2,-1.8!"]; H5 [label="H", fillcolor="#34A853",  
fontcolor="#FFFFFF", pos="0,2.2!"];  
  
// Bonds I -- O1; I -- O2; I -- O3; I -- O4; I -- O5; I -- O6; O1 -- H1; O2 -- H2; O3 -- H3; O4 -- H4;  
O5 -- H5; } }
```

Caption: Structure of Orthoperiodic Acid (H_5IO_6).

2.2. Metaperiodic Acid (HIO_4)

The structure of metaperiodic acid also consists of IO_6 octahedra. However, in this form, the octahedra are connected via cis-edge-sharing with bridging oxygen atoms to form one-dimensional infinite chains.^[3]

Repeating unit of Metaperiodic Acid chain

[Click to download full resolution via product page](#)

Caption: Polymeric chain structure of **Metaperiodic Acid** (HIO_4).

Physicochemical Properties

A summary of the key physicochemical properties of orthoperiodic and **metaperiodic acid** is presented in the table below.

Property	Orthoperiodic Acid (H_5IO_6)	Metaperiodic Acid (HIO_4)
Molar Mass	227.94 g/mol [6]	191.91 g/mol [6]
Appearance	White, colorless crystalline solid[2]	White solid[6]
Melting Point	122 °C[6]	Decomposes at 150 °C to I_2O_5 [2]
Solubility	Soluble in water and alcohol[2]	Soluble in water and ethanol[6]
$\text{pK}_{\text{a}1}$	3.29[3]	Not determined[3]
$\text{pK}_{\text{a}2}$	8.31[3]	Not determined[3]
$\text{pK}_{\text{a}3}$	11.60[3]	Not determined[3]

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of **periodic acid**.

- Infrared (IR) and Raman Spectroscopy: The octahedral geometry of **orthoperiodic acid** has been confirmed by IR and Raman spectroscopy.[4]
- ^{127}I Nuclear Magnetic Resonance (NMR): Solid-state ^{127}I NMR has been used to study periodates, providing information on the local environment of the iodine nucleus.

Experimental Protocols

5.1. Synthesis of Periodic Acid

5.1.1. Laboratory Synthesis of Orthoperiodic Acid

A standard laboratory preparation involves the reaction of barium orthoperiodate with nitric acid.[1]

- Principle: Barium nitrate is less soluble than **periodic acid** and will precipitate from the solution.
- Reaction: $\text{Ba}_3(\text{H}_2\text{IO}_6)_2 + 6 \text{ HNO}_3 \rightarrow 3 \text{ Ba}(\text{NO}_3)_2 (\text{s}) + 2 \text{ H}_5\text{IO}_6 (\text{aq})$ [1]

- Procedure:
 - A slurry of tribarium dihydrogen orthoperiodate is treated with a stoichiometric amount of concentrated nitric acid.
 - The mixture is stirred, and the precipitated barium nitrate is removed by filtration.
 - The resulting solution of **orthoperiodic acid** is carefully concentrated under reduced pressure to yield crystalline H_5IO_6 .

5.1.2. Preparation of Metaperiodic Acid

Metaperiodic acid can be prepared by the dehydration of **orthoperiodic acid**.^{[2][3]}

- Principle: Heating **orthoperiodic acid** under reduced pressure removes two molecules of water.
- Reaction: H_5IO_6 (s) \rightarrow HIO_4 (s) + 2 H_2O (g)^[3]
- Procedure:
 - Crystalline **orthoperiodic acid** is heated to 100 °C under vacuum.^[2]
 - The dehydration is monitored by the loss of mass.
 - The resulting solid is **metaperiodic acid**. Further heating to around 150 °C will cause decomposition to iodine pentoxide (I_2O_5) and oxygen.^[2]

5.2. Malaprade Oxidation of Carbohydrates

The Malaprade reaction is the oxidative cleavage of vicinal diols by **periodic acid** to form aldehydes or ketones.^[7] This reaction is a cornerstone in carbohydrate chemistry for structural elucidation.^[8]

[Click to download full resolution via product page](#)

Caption: Workflow of the Malaprade Oxidation.

Experimental Protocol for the Oxidation of D-Glucose:

- Principle: D-glucose is quantitatively oxidized by **periodic acid** to yield five molecules of formic acid and one molecule of formaldehyde.
- Reaction: $C_6H_{12}O_6 + 5 HIO_4 \rightarrow 5 HCOOH + HCHO + 5 HIO_3$
- Procedure:
 - Prepare a standard solution of D-glucose (e.g., 0.0125 M).
 - Prepare a solution of sodium metaperiodate (e.g., 0.0875 M).
 - Mix the glucose and periodate solutions in a flask and maintain at a constant temperature (e.g., 20°C).
 - At various time intervals, withdraw aliquots of the reaction mixture.
 - Quench the reaction by adding the aliquot to a solution of sodium bicarbonate and potassium iodide, followed by a standard solution of sodium arsenite.
 - Back-titrate the excess arsenite with a standard iodine solution to determine the amount of periodate consumed.
 - Determine the formic acid produced in separate aliquots by titration with a standard base.

5.3. Periodic Acid-Schiff (PAS) Staining

PAS staining is a histochemical technique used to detect polysaccharides such as glycogen, and mucosubstances in tissues.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Principle of **Periodic Acid-Schiff (PAS)** Staining.

Experimental Protocol for PAS Staining:

- Principle: **Periodic acid** oxidizes the vicinal diols in polysaccharides to aldehydes. These aldehydes then react with the colorless Schiff reagent to produce a magenta-colored product.
- Procedure:
 - Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
 - Immerse slides in a 0.5% aqueous solution of **periodic acid** for 5-10 minutes.
 - Rinse thoroughly in distilled water.
 - Immerse slides in Schiff reagent for 10-15 minutes.
 - Wash in running tap water for 5-10 minutes to allow the magenta color to develop fully.
 - Counterstain with a suitable nuclear stain (e.g., hematoxylin).
 - Dehydrate, clear, and mount.

Applications in Research and Development

- Carbohydrate Chemistry: The Malaprade reaction is fundamental for determining the structure of oligo- and polysaccharides by analyzing the cleavage products.[8]
- Glycobiology: **Periodic acid** is used to selectively label the 3'-termini of RNA, which has a ribose with vicinal diols, for various molecular biology applications.[1]
- Histopathology: PAS staining is a routine diagnostic tool for identifying glycogen storage diseases, fungal infections, and certain types of cancer.[6]
- Drug Development: The selective oxidation properties of **periodic acid** are utilized in the synthesis of pharmaceutical intermediates.

Safety and Handling

Periodic acid is a strong oxidizing agent and is corrosive. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this

chemical. It should be stored in a cool, dry place away from combustible materials.

This technical guide provides a comprehensive overview of **periodic acid**, its properties, and its applications. For more detailed information, researchers are encouraged to consult the cited literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Periodic acid - Wikipedia [en.wikipedia.org]
- 2. Periodic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Malaprade reaction - Wikipedia [en.wikipedia.org]
- 7. Structural Biochemistry/Carbohydrates/Carbohydrate Structure Elucidation through Periodic Acid Cleavage - Wikibooks, open books for an open world [en.wikibooks.org]
- 8. The mechanism of the oxidation of glucose by periodate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Periodic Acid: Formula, Structure, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084380#periodic-acid-formula-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com